2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl-
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Overview
Description
2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4-phenyl-2-(2-(1-piperidinyl)ethyl)-6-propyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of phenyl, piperidinyl, and propyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the functional groups, impacting the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, leading to derivatives with unique characteristics.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-1,2,3-Triazolo(4,5-d)pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Piperidinyl-Substituted Compounds: Molecules with piperidinyl groups that may exhibit similar biological activities.
Properties
CAS No. |
117740-67-7 |
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Molecular Formula |
C20H26N6O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-phenyl-2-(2-piperidin-1-ylethyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C20H26N6O2/c1-2-11-24-19(27)17-18(26(20(24)28)16-9-5-3-6-10-16)22-25(21-17)15-14-23-12-7-4-8-13-23/h3,5-6,9-10H,2,4,7-8,11-15H2,1H3 |
InChI Key |
FUJRMBIXWCUDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=NN(N=C2N(C1=O)C3=CC=CC=C3)CCN4CCCCC4 |
Origin of Product |
United States |
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